N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C23H19N5O3S and a molecular weight of 445.504 g/mol . This compound is part of a class of hydrazides and is known for its unique structural features, which include a triazole ring and a dihydroxyphenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and dihydroxyphenyl group are believed to play a crucial role in its biological activities. It can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-(diethylamino)phenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound has a similar structure but with a diethylamino group instead of the dihydroxyphenyl group.
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound features an ethoxyphenyl group, providing different chemical and biological properties.
These comparisons highlight the uniqueness of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide, particularly its dihydroxyphenyl group, which contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19N5O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5O3S/c29-19-12-11-17(20(30)13-19)14-24-25-21(31)15-32-23-27-26-22(16-7-3-1-4-8-16)28(23)18-9-5-2-6-10-18/h1-14,29-30H,15H2,(H,25,31)/b24-14+ |
InChI Key |
GIMDXRKFRSBGDW-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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